REACTION_CXSMILES
|
[CH:1]([Br:4])(Br)[Br:2].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[K+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.ClCCl>[Br:2][C:1]1([Br:4])[CH2:5][CH:6]1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
312 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)Br
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
80.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
7 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 25° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a short plug of silica
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISTILLATION
|
Details
|
The dark residue was distilled at 80° C. under reduced pressure (about 50 Pa)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1(C(C1)C1=CC=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 233 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |